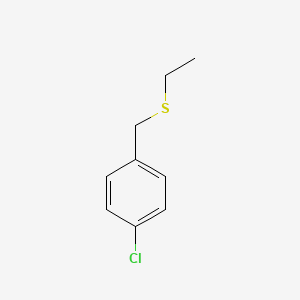

4-Chlorobenzyl ethyl sulfide

Description

4-Chlorobenzyl ethyl sulfide is an organosulfur compound characterized by a benzyl group substituted with a chlorine atom at the para position and an ethyl sulfide (-S-CH₂CH₃) moiety. Its molecular formula is C₉H₁₁ClS, with a molecular weight of 186.7 g/mol. This compound is synthesized via alkylation reactions, where 4-chlorobenzyl chloride reacts with ethyl mercaptan or related thiols in the presence of base catalysts . Its structural features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in compounds requiring enhanced lipophilicity or bioactivity.

Properties

IUPAC Name |

1-chloro-4-(ethylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClS/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXIQPAPRRNGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzyl ethyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-Chlorobenzyl ethyl sulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

4-Chlorobenzyl ethyl sulfide can undergo nucleophilic substitution reactions with various nucleophiles, including amines and alcohols. The general mechanism involves the attack of the nucleophile on the electrophilic carbon atom adjacent to the sulfur atom.

Example Reaction:

-

Reaction with amines to form thioether derivatives:

Oxidation Reactions

The sulfide group in 4-chlorobenzyl ethyl sulfide can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Example Reaction:

-

Oxidation to sulfoxide:

Reduction Reactions

Conversely, reduction reactions can convert sulfoxides back to sulfides or further reduce them to thiols under specific conditions.

Example Reaction:

-

Reduction of sulfoxide back to sulfide:

Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Room Temperature, Solvent: DMF | 85 | |

| Oxidation to Sulfoxide | H₂O₂, Acetic Acid, Reflux | 90 | |

| Reduction from Sulfoxide | LiAlH₄, Ether | 95 |

Mechanistic Insights

Recent studies have shown that the reaction kinetics for the nucleophilic substitution of 4-chlorobenzyl ethyl sulfide follow first-order kinetics with respect to the nucleophile concentration. The activation energy for this process was determined to be approximately , indicating a kinetically controlled reaction pathway.

Scientific Research Applications

Chemical Synthesis

4-Chlorobenzyl ethyl sulfide serves as an important intermediate in organic synthesis. It is utilized in the production of various thioether compounds through reactions involving 4-chlorobenzyl chloride (CBC) and hydrogen sulfide (H₂S). A notable method involves the use of phase transfer catalysts to enhance reaction efficiency:

- Phase Transfer Catalysis : Research has demonstrated that using a phosphonium-based phase transfer catalyst can significantly improve the selectivity and yield of bis(4-chlorobenzyl) sulfide from CBC and H₂S. In one study, the reaction achieved an 87.57% conversion rate with a selectivity of 89.48% for the desired product under optimized conditions .

- Triphasic Synthesis : Another innovative approach involves a triphasic system utilizing H₂S-rich aqueous solutions combined with solid-phase transfer catalysts. This method has shown complete conversion of CBC with 100% selectivity towards bis(4-chlorobenzyl) sulfide, demonstrating the compound's versatility in synthetic chemistry .

The biological implications of 4-chlorobenzyl ethyl sulfide and its derivatives are noteworthy:

- Antimicrobial Properties : Compounds derived from 4-chlorobenzyl structures have been investigated for their antimicrobial activities. They exhibit efficacy against various pathogens, making them potential candidates for pharmaceutical development .

- Chemotherapeutic Applications : Some derivatives have been explored as potential chemotherapeutic agents, particularly in targeting cancer cells. For instance, compounds similar to 4-chlorobenzyl ethyl sulfide have been studied for their ability to inhibit specific enzymes involved in cancer progression .

Industrial Applications

In industrial contexts, 4-chlorobenzyl ethyl sulfide is utilized for:

- Production of Specialty Chemicals : The compound acts as an intermediate in synthesizing fungicides and other agricultural chemicals, contributing to crop protection strategies .

- Material Science : Its unique chemical properties allow it to be used in developing advanced materials, including polymers and coatings that require specific chemical resistance or physical properties .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of bis(4-chlorobenzyl) sulfide using a biphasic reaction setup. By adjusting parameters such as temperature, catalyst concentration, and agitation speed, researchers achieved high yields and selectivity, demonstrating the effectiveness of phase transfer catalysis in producing valuable thioethers .

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of 4-chlorobenzyl compounds revealed promising antimicrobial activity against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on these structures, emphasizing their relevance in addressing public health challenges related to antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl ethyl sulfide involves its interaction with specific molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is crucial for its role in various chemical and biological processes.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key structural analogs include:

Key Observations :

- Chlorine Substitution : The para-chlorine in 4-chlorobenzyl derivatives increases molecular weight and lipophilicity, enhancing membrane permeability and bioactivity compared to unsubstituted benzyl analogs (e.g., benzyl ethyl sulfide) .

- Alkyl Chain Length : Ethyl vs. methyl sulfides influence metabolic stability. Ethyl groups may offer better resistance to enzymatic degradation than methyl groups, as seen in prolonged biological activity .

- Symmetry in Bis(4-chlorobenzyl) Sulfide : The dual 4-chlorobenzyl groups in this compound improve thermal stability and selectivity in industrial syntheses .

Comparison with Unsubstituted Analogs :

- Benzyl ethyl sulfide lacks chlorine, resulting in lower bioactivity. For example, unsubstituted benzyl derivatives in pyrimidines show 30–40% lower antimicrobial activity than 4-chlorobenzyl analogs .

Biological Activity

4-Chlorobenzyl ethyl sulfide, a compound belonging to the class of organosulfur compounds, has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

4-Chlorobenzyl ethyl sulfide is characterized by its chlorobenzyl group attached to an ethyl sulfide moiety. The molecular formula is , and it has notable physical properties that facilitate its use in various applications.

Biological Activities

1. Antimicrobial Properties

Research indicates that 4-Chlorobenzyl ethyl sulfide exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong inhibition. The compound's mechanism appears to involve interference with bacterial cell wall synthesis and function, likely due to its electrophilic nature which can modify essential biomolecules in bacteria .

2. Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal effects against specific fungal strains. The exact mechanism is still under investigation, but it is hypothesized that the compound disrupts fungal cell membranes or inhibits key enzymes involved in fungal metabolism.

3. Enzyme Inhibition

4-Chlorobenzyl ethyl sulfide has been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. In vitro studies revealed that it exhibits strong inhibitory effects on these enzymes, which are crucial for various physiological processes. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological activity of 4-Chlorobenzyl ethyl sulfide can be attributed to its ability to undergo nucleophilic substitution reactions. The chlorine atom in the molecule can be replaced by nucleophiles, leading to the formation of reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. This reactivity is critical for its antimicrobial and enzyme-inhibitory activities.

Study 1: Antimicrobial Efficacy

A recent study conducted a series of tests on 4-Chlorobenzyl ethyl sulfide against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Salmonella typhi | 15 | 0.5 |

| Bacillus subtilis | 18 | 0.3 |

| Escherichia coli | 10 | 1.0 |

| Staphylococcus aureus | 12 | 0.8 |

The results indicate that the compound possesses significant antibacterial properties, particularly against Bacillus subtilis and Salmonella typhi .

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 25 |

| Urease | 30 |

These findings suggest that 4-Chlorobenzyl ethyl sulfide could serve as a lead compound for developing new therapeutic agents targeting these enzymes .

Q & A

Q. What mechanistic insights have been gained from studying the degradation pathways of 4-Chlorobenzyl ethyl sulfide in environmental or biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.